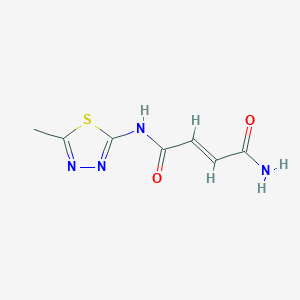
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a thiadiazole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable butenediamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring reacts with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Known for its antimicrobial properties.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: Studied for its potential use as an anticancer agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
104151-99-7 |
|---|---|
Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
(E)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enediamide |
InChI |
InChI=1S/C7H8N4O2S/c1-4-10-11-7(14-4)9-6(13)3-2-5(8)12/h2-3H,1H3,(H2,8,12)(H,9,11,13)/b3-2+ |
InChI Key |
CHWUJGYZIQIMJW-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C(=O)N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


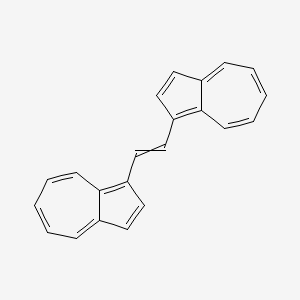
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
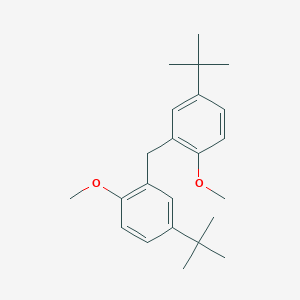
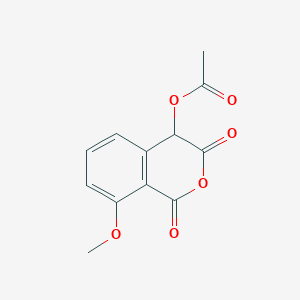
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
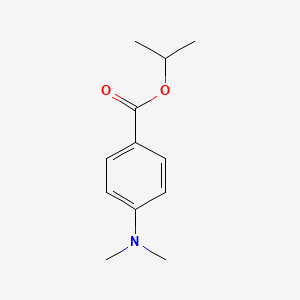
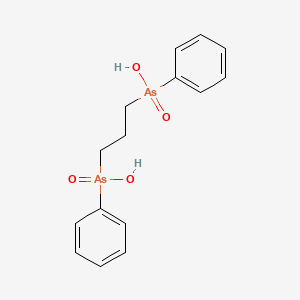
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
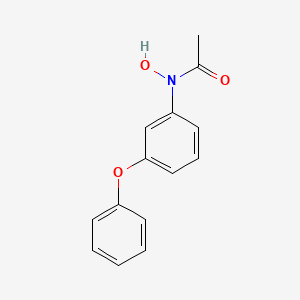
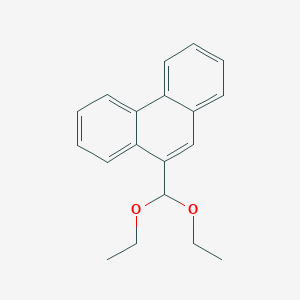
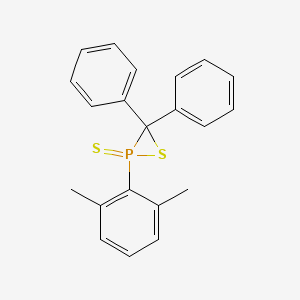
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
